(S)-2-Bromomethyl-pyrrolidine hydrochloride
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Overview
Description
(S)-2-Bromomethyl-pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a bromomethyl group attached to the second carbon of the pyrrolidine ring, and it is in the form of a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Bromomethyl-pyrrolidine hydrochloride typically involves the bromination of (S)-2-methyl-pyrrolidine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The brominated product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Bromomethyl-pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The bromomethyl group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic substitution: The major products are the substituted pyrrolidine derivatives.
Oxidation: Oxidation reactions can lead to the formation of carbonyl compounds or carboxylic acids.
Reduction: Reduction reactions typically yield the corresponding alcohols or amines.
Scientific Research Applications
(S)-2-Bromomethyl-pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in the study of biological processes and as a tool for modifying biomolecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (S)-2-Bromomethyl-pyrrolidine hydrochloride involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Chloromethyl-pyrrolidine hydrochloride
- (S)-2-Iodomethyl-pyrrolidine hydrochloride
- (S)-2-Fluoromethyl-pyrrolidine hydrochloride
Uniqueness
(S)-2-Bromomethyl-pyrrolidine hydrochloride is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is larger and more polarizable than chlorine, fluorine, and iodine, which can influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
(2S)-2-(bromomethyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFSLCGUFCCMOZ-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CBr.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CBr.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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